2-Butyloctanoic acid

Description

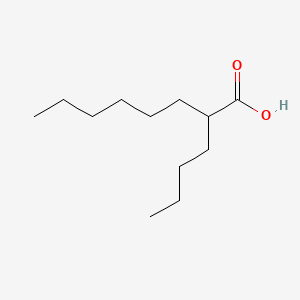

Structure

3D Structure

Propriétés

IUPAC Name |

2-butyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-5-7-8-10-11(12(13)14)9-6-4-2/h11H,3-10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARDBPIZDHVTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884907 | |

| Record name | Octanoic acid, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27610-92-0 | |

| Record name | 2-Butyloctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27610-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyloctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027610920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butyloctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89379760R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-Butyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyloctanoic acid (CAS No: 27610-92-0) is a C12 branched-chain fatty acid that has garnered interest in various scientific and industrial fields. Its unique molecular structure, featuring a butyl group at the alpha position of octanoic acid, imparts specific physicochemical properties that distinguish it from its linear isomer, lauric acid. This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, analytical characterization, and known biological context, to support its application in research and development.

Core Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. These data are essential for its handling, characterization, and application in experimental settings.

Table 1: Fundamental Properties of this compound

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | α-Butylcaprylic acid, 2-Butyl-caprylic acid | |

| CAS Number | 27610-92-0 | [1][2] |

| Molecular Formula | C₁₂H₂₄O₂ | [1][2] |

| Molecular Weight | 200.32 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 230 °C (lit.) | |

| Density | 0.887 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.438 (lit.) | |

| Flash Point | 113 °C (closed cup) | |

| Water Solubility | 2.2 mg/L at 20 °C | |

| pKa (Predicted) | 4.82 ± 0.40 | |

| Solubility | Slightly soluble in DMSO, Ethanol, Methanol (B129727) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Key Features | Citation(s) |

| ¹H NMR Spectroscopy | Predicted chemical shifts: Carboxylic acid proton (-COOH) expected around 10-12 ppm (broad singlet). Protons on the α-carbon (-CH) would be deshielded. Methylene (-CH₂) and methyl (-CH₃) protons of the alkyl chains would appear upfield. | [3] |

| ¹³C NMR Spectroscopy | Predicted chemical shifts: Carbonyl carbon (-C=O) typically appears in the 165-190 ppm region. The α-carbon would be in the 40-55 ppm range. Alkyl chain carbons would resonate in the upfield region (10-40 ppm). The full spectrum is available for viewing on SpectraBase with a free account. | [4][5] |

| Infrared (IR) Spectroscopy | Characteristic absorptions include a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), C-H stretching from the alkyl chains (around 2850-2960 cm⁻¹), and a strong C=O stretching from the carbonyl group (around 1710 cm⁻¹). The ATR-IR spectrum is available on PubChem. | [1][6][7] |

| Mass Spectrometry (EI-MS) | The molecular ion peak [M]⁺ at m/z 200 is expected but may be weak. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]⁺), the carboxyl group ([M-45]⁺), and fragmentation of the alkyl chains. The mass spectrum is available on the NIST WebBook. | [2][8] |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and analysis of this compound. The following sections outline generalized protocols based on established chemical principles.

Synthesis of this compound

Two primary synthetic routes for 2-substituted carboxylic acids are the Guerbet reaction followed by oxidation, and the direct α-alkylation of a shorter-chain carboxylic acid.

1. Guerbet Reaction and Subsequent Oxidation

This method involves the dimerization of an alcohol to a larger, branched alcohol, which is then oxidized to the corresponding carboxylic acid. A patent describes the synthesis of this compound from 2-butyloctanal (B14388533), which can be formed from hexanol via a Guerbet reaction.[9][10][11][12]

-

Step 1: Synthesis of 2-Butyloctanol (Guerbet Alcohol): Hexanol is heated in the presence of a strong base (e.g., potassium hydroxide) and a dehydrogenation/hydrogenation catalyst (e.g., Raney Nickel or a copper-based catalyst). This multi-step process involves dehydrogenation to hexanal, aldol (B89426) condensation, dehydration, and subsequent hydrogenation to yield 2-butyloctanol.[11][12]

-

Step 2: Oxidation of 2-Butyloctanol to 2-Butyloctanal: The synthesized Guerbet alcohol is dehydrogenated, often using a copper catalyst at elevated temperatures (200-260 °C) and reduced pressure, to produce 2-butyloctanal.[9]

-

Step 3: Oxidation of 2-Butyloctanal to this compound: The resulting aldehyde is then oxidized to the carboxylic acid. A patented method describes mixing 1000 g of 2-butyloctanal with 8.3 g of 85% potassium hydroxide (B78521) in a reactor at 30 °C under a nitrogen pressure of 3 bar. Oxygen is then introduced until the pressure increases to 20 bar. After the reaction, aqueous workup or distillation yields this compound with high conversion and selectivity.[9]

2. α-Alkylation of Hexanoic Acid

This method involves the deprotonation of a carboxylic acid at the α-carbon to form an enolate, followed by reaction with an alkyl halide.[13][14]

-

Step 1: Enolate Formation: Hexanoic acid is treated with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The LDA removes a proton from the α-carbon to form a lithium enolate.

-

Step 2: Alkylation: A primary alkyl halide, such as 1-bromobutane, is added to the enolate solution. The enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an S_N2 reaction to form the carbon-carbon bond at the α-position.

-

Step 3: Workup: The reaction is quenched with an aqueous acid solution (e.g., 1 M HCl) to protonate the carboxylate and neutralize any remaining base. The product is then extracted into an organic solvent.

Purification Protocol

The crude this compound obtained from synthesis can be purified by fractional distillation under reduced pressure. This technique is suitable for separating the high-boiling point liquid from non-volatile impurities and any remaining starting materials. The reduced pressure lowers the boiling point, preventing thermal decomposition of the product.

Analytical Characterization Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of fatty acids.[15][16][17][18][19]

-

Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid must be derivatized, typically to its methyl ester (FAME). This can be achieved by heating the acid in methanol with an acid catalyst (e.g., acetyl chloride). Alternatively, derivatization with pentafluorobenzyl bromide (PFB-Br) can be used for high-sensitivity analysis by negative chemical ionization mass spectrometry.[18][19]

-

GC-MS Conditions: A typical GC-MS setup would involve a polar capillary column (e.g., a cyano- or wax-based column) to separate the fatty acid esters. The oven temperature program would be optimized to achieve good separation of C12 isomers. The mass spectrometer is typically operated in electron ionization (EI) mode for fragmentation analysis.[15]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

-

Sample Preparation: For ¹H and ¹³C NMR, a sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Standard 1D ¹H and ¹³C spectra are acquired. 2D experiments like COSY and HSQC can be used to aid in assigning proton and carbon signals.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present.

-

Sample Preparation: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) for transmission analysis, or a single drop can be placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of branched-chain fatty acids (BCFAs) is known to possess various biological functions. BCFAs are components of bacterial membranes and are found in dairy products and ruminant meat. Research has suggested their involvement in modulating inflammation, cancer, and metabolic disorders.[18]

Short-chain fatty acids, such as butyrate, are well-studied for their role as signaling molecules, particularly in the gut. Butyrate is a known inhibitor of histone deacetylases (HDACs) and an agonist for G-protein coupled receptors (GPCRs). It has been shown to influence cell signaling pathways, including the STAT3 pathway, which is involved in cell proliferation and inflammation.[20][21][22] While it is plausible that longer branched-chain fatty acids like this compound could have similar or distinct signaling roles, further research is needed to elucidate its specific biological targets and mechanisms of action.

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Logical workflow for the synthesis and characterization of this compound.

Generalized Signaling Pathway for Short-Chain Fatty Acids

Caption: Generalized signaling pathways for short-chain fatty acids like butyrate.

Conclusion

This compound presents a unique set of properties that make it a compound of interest for various applications, from industrial uses as a surfactant to potential roles in biological research. This guide has consolidated the fundamental physicochemical and spectroscopic data, provided detailed experimental protocols for its synthesis and analysis, and touched upon its potential biological relevance. The provided visualizations offer a clear overview of the experimental workflow and generalized signaling pathways, serving as a valuable resource for researchers and developers working with this and related branched-chain fatty acids. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its potential in drug development and other life science applications.

References

- 1. This compound | C12H24O2 | CID 33970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octanoic acid, 2-butyl- [webbook.nist.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound, 27610-92-0 | BroadPharm [broadpharm.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chim.lu [chim.lu]

- 9. DE10232458A1 - Production of Guerbet acids comprises reaction of a Guerbet alcohol in the presence of a dehydrogenation catalyst to form a Guerbet aldehyde followed by oxidation with oxygen or an oxygen-containing gas - Google Patents [patents.google.com]

- 10. aocs.org [aocs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lipidmaps.org [lipidmaps.org]

- 17. benchchem.com [benchchem.com]

- 18. jfda-online.com [jfda-online.com]

- 19. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of Cell-Cell Communication in Inhibiting Butyric Acid-Induced T-Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Butyloctanoic Acid (CAS: 27610-92-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyloctanoic acid (CAS number 27610-92-0), a branched-chain fatty acid, is a compound of increasing interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, purification, and analytical methodologies. Particular emphasis is placed on its emerging role in the context of drug development, specifically its potential as an anticonvulsant. This document consolidates key quantitative data, details experimental protocols, and presents visual workflows and signaling pathways to support advanced research and development activities.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] It is a 2-butyl-substituted carboxylic acid, and its branched structure imparts unique properties compared to its linear isomers.[1] It is soluble in organic solvents and has limited solubility in water.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 27610-92-0 | |

| Molecular Formula | C₁₂H₂₄O₂ | |

| Molecular Weight | 200.32 g/mol | |

| Boiling Point | 230 °C (lit.) | |

| Density | 0.887 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.438 (lit.) | |

| Flash Point | 113 °C (closed cup) | [2] |

| Water Solubility | 2.2 mg/L at 20 °C | [3] |

| LogP | 4.33 at 25 °C | [1] |

| pKa | 4.82 ± 0.40 (Predicted) | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through the Guerbet reaction, which involves the dimerization of a primary alcohol.[4] In this case, hexanol would be the starting material to produce 2-butyloctanol, which is then oxidized to this compound.

Experimental Protocol: Guerbet Reaction for this compound Synthesis (Generalized)

This protocol is a generalized representation of the Guerbet reaction for the synthesis of this compound.

-

Reaction Setup: A high-pressure reactor is charged with hexanol, an alkaline catalyst (e.g., sodium hydroxide (B78521) or potassium hydroxide), and a dehydrogenation catalyst (e.g., Raney Nickel).[4]

-

Reaction Conditions: The reactor is sealed and heated to a temperature range of 180-360 °C.[4] The reaction is allowed to proceed for several hours with vigorous stirring. Water is formed as a byproduct and should be removed.

-

Formation of 2-Butyloctanol: The hexanol is first oxidized to hexanal (B45976). Two molecules of hexanal then undergo an aldol (B89426) condensation, followed by dehydration, to form 2-butyl-2-octenal. This intermediate is then hydrogenated to yield 2-butyloctanol.[5]

-

Oxidation to this compound: The resulting Guerbet alcohol, 2-butyloctanol, is then oxidized to this compound. This can be achieved by reacting the alcohol with an oxidizing agent, such as oxygen or an oxygen-containing gas mixture, in the presence of a suitable catalyst.[6]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is filtered off. The product is then purified.

Purification Protocol (Generalized)

Purification of the crude this compound can be achieved through the following steps:

-

Neutralization and Extraction: The reaction mixture is neutralized with an acid. The organic layer is then extracted with a suitable solvent.

-

Distillation: The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation under vacuum.[7]

-

Chromatographic Methods: For higher purity, chromatographic techniques such as column chromatography on silica (B1680970) gel can be employed.[3] Urea fractionation can also be used to separate branched-chain fatty acids from linear ones.[3]

Caption: Synthesis and purification workflow for this compound.

Analytical Methods

The identification and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of fatty acids. Due to the low volatility of carboxylic acids, derivatization is often required.

3.1.1. Experimental Protocol: GC-MS Analysis of this compound

-

Sample Preparation and Derivatization:

-

A known amount of the sample containing this compound is dissolved in a suitable solvent.

-

An internal standard (e.g., a deuterated fatty acid) is added for quantification.[8]

-

The fatty acid is converted to a more volatile ester, typically a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[8][9]

-

For FAMEs: The sample is treated with a methylating agent such as boron trifluoride in methanol (B129727) or methanolic HCl.[2]

-

For PFB esters: The sample is reacted with pentafluorobenzyl bromide in the presence of a base like diisopropylethylamine.[8]

-

-

-

GC-MS Conditions (Typical):

-

Column: A capillary column suitable for fatty acid analysis (e.g., Elite-5MS).[2]

-

Carrier Gas: Helium.[2]

-

Injection Mode: Splitless.[10]

-

Temperature Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up to a final temperature.[2][10]

-

MS Detector: Operated in electron ionization (EI) mode, often with single ion monitoring (SIM) for enhanced sensitivity.[10]

-

-

Data Analysis: The resulting chromatogram and mass spectrum are used to identify and quantify this compound based on its retention time and fragmentation pattern compared to a standard.

References

- 1. Seizure control by ketogenic diet-associated medium chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]

- 3. FA purification | Cyberlipid [cyberlipid.gerli.com]

- 4. Guerbet reaction - Wikipedia [en.wikipedia.org]

- 5. aocs.org [aocs.org]

- 6. DE10232458A1 - Production of Guerbet acids comprises reaction of a Guerbet alcohol in the presence of a dehydrogenation catalyst to form a Guerbet aldehyde followed by oxidation with oxygen or an oxygen-containing gas - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lipidmaps.org [lipidmaps.org]

- 9. benchchem.com [benchchem.com]

- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Butyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-butyloctanoic acid, a branched-chain carboxylic acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₂H₂₄O₂ Molecular Weight: 200.32 g/mol CAS Number: 27610-92-0

Figure 1. Chemical Structure of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 12.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~2.2 - 2.5 | Multiplet | 1H | Methine proton (-CH(C=O)-) |

| ~1.2 - 1.7 | Multiplet | 12H | Methylene (B1212753) protons in both alkyl chains (-CH₂-) |

| ~0.8 - 1.0 | Triplet | 6H | Terminal methyl protons (-CH₃) |

Note: The methylene protons of the butyl and hexyl chains will exhibit complex overlapping multiplets.

The following table includes predicted ¹³C NMR chemical shifts. Some databases provide computed values for this compound.[3]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | Carboxylic acid carbon (-COOH) |

| ~45 - 50 | Methine carbon (-CH(C=O)-) |

| ~22 - 35 | Methylene carbons (-CH₂-) |

| ~14 | Terminal methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for this compound are characteristic of a carboxylic acid.[4]

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Strong, Broad | O-H stretch of the carboxylic acid (hydrogen-bonded) |

| 2850 - 2960 | Strong | C-H stretch of the alkyl chains |

| ~1710 | Strong | C=O stretch of the carboxylic acid |

| ~1465 | Medium | C-H bend of the methylene groups |

| ~1380 | Medium | C-H bend of the methyl groups |

| ~1210 - 1320 | Medium | C-O stretch of the carboxylic acid |

| ~920 | Medium, Broad | O-H bend of the carboxylic acid (out-of-plane) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is available from the NIST WebBook.[5]

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 200 | Low | Molecular ion [M]⁺ |

| 157 | Medium | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 143 | Medium | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 116 | High | McLafferty rearrangement product |

| 87 | High | [C₄H₉CH=C(OH)₂]⁺ (Alpha-cleavage) |

| 73 | High | [C₄H₉]⁺ (Butyl cation) |

| 60 | High | McLafferty rearrangement product [CH₂=C(OH)₂]⁺ |

| 45 | Medium | [COOH]⁺ |

Note: The fragmentation pattern of carboxylic acids is characterized by alpha-cleavage and McLafferty rearrangements.[6][7]

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is typically performed to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is required.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.

FT-IR Spectroscopy

Objective: To identify the functional groups in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat thin film. A drop of the neat liquid is placed between two infrared-transparent salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[8][9][10]

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Background Spectrum: A background spectrum of the clean, empty sample holder (salt plates or ATR crystal) is recorded to subtract the absorbance of air (CO₂ and H₂O) and the sample holder.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.[8]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or by gas chromatography (GC-MS). The sample is vaporized in a high-vacuum environment.[11]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller, charged species.[5][12]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of each ion as a function of its m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Diagram 1. Logical workflow for spectroscopic analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectrabase.com [spectrabase.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. researchgate.net [researchgate.net]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

physical properties of 2-butyloctanoic acid (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-butyloctanoic acid, a branched-chain carboxylic acid. The information herein is intended to support research and development activities where this compound is of interest.

Core Physical Properties

This compound (CAS No: 27610-92-0) is a colorless liquid at room temperature. Its fundamental physical characteristics, including boiling point and density, are critical for its handling, application, and process design.

Quantitative Data Summary

The table below summarizes the key physical properties of this compound. These values are based on literature data and provide a reliable reference for experimental and developmental work.

| Physical Property | Value | Conditions |

| Boiling Point | 230 °C | at standard atmospheric pressure (lit.)[1][2][3][4][5][6] |

| Density | 0.887 g/mL | at 25 °C (lit.)[1][2][3][5] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate determination, the Thiele tube method is a common and reliable micro-scale technique.

Thiele Tube Method:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is then placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat is distributed evenly by convection currents.[7][8]

-

Heating: The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]

-

Observation: Heating is discontinued (B1498344) when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][8]

Alternatively, for larger sample volumes, a simple distillation can be performed, where the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[1][9]

Determination of Density

The density of a liquid is its mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids.[4][10][11]

Pycnometer Method:

-

Preparation: A pycnometer, a glass flask with a specific, accurately known volume, is thoroughly cleaned and dried. Its empty mass (m₀) is precisely measured using an analytical balance.[5]

-

Calibration with Water: The pycnometer is filled with a reference liquid of known density, typically distilled water, at a controlled temperature. The mass of the filled pycnometer (m₁) is measured. The volume of the pycnometer (V) can then be calculated using the known density of water at that temperature.

-

Measurement of Sample: The pycnometer is emptied, dried, and then filled with this compound at the same controlled temperature. The mass of the pycnometer filled with the sample (m₂) is measured.[12]

-

Calculation: The density of the this compound (ρ) is calculated using the following formula:

ρ = (m₂ - m₀) / V

This procedure ensures high accuracy by utilizing a precisely known volume and careful mass measurements.[10][11]

Logical Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates this fundamental relationship.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. byjus.com [byjus.com]

- 4. fpharm.uniba.sk [fpharm.uniba.sk]

- 5. che.utah.edu [che.utah.edu]

- 6. chymist.com [chymist.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

- 11. Density Determination by Pycnometer | PDF | Density | Quantity [scribd.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to the Solubility of 2-Butyloctanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-butyloctanoic acid in various organic solvents. Due to a lack of extensive published quantitative data, this guide synthesizes available qualitative information, general principles of carboxylic acid solubility, and detailed experimental protocols to serve as a valuable resource for laboratory work.

Introduction to this compound

This compound is a branched-chain carboxylic acid with the molecular formula C₁₂H₂₄O₂. Its structure, featuring a butyl group at the alpha-position to the carboxyl group, imparts distinct physical and chemical properties compared to its linear isomer, lauric acid. These properties, including its solubility, are critical for its application in various fields, including as a surfactant, in the synthesis of detergents, and as a versatile intermediate in the chemical and pharmaceutical industries.[1] Understanding its behavior in different organic solvents is fundamental for its use in synthesis, formulation, and purification processes.

Solubility Profile of this compound

The solubility of a carboxylic acid is determined by the interplay between the polar carboxylic head group, which can engage in hydrogen bonding, and the nonpolar aliphatic chain. In the case of this compound, the C12 hydrocarbon portion dominates, leading to poor solubility in water. Its branched structure is expected to disrupt the crystal lattice packing compared to a linear isomer, which may lead to a lower melting point and potentially increased solubility in organic solvents.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Solvent Type | Expected Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble |

| Ethanol | Polar Protic | Slightly Soluble |

| Methanol | Polar Protic | Slightly Soluble |

| Acetone | Polar Aprotic | Likely Soluble |

| Ethyl Acetate | Moderately Polar | Likely Soluble |

| Dichloromethane | Nonpolar | Likely Soluble |

| Chloroform | Nonpolar | Likely Soluble |

| Toluene | Nonpolar | Likely Soluble |

| Hexane | Nonpolar | Likely Soluble |

Note: "Slightly Soluble" is based on available qualitative data. "Likely Soluble" is an estimation based on the principle of "like dissolves like," where the long, nonpolar alkyl chain of this compound is expected to interact favorably with nonpolar and moderately polar organic solvents.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector, or a titration setup.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Using a calibrated pipette, add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a chemically compatible syringe filter to remove any suspended microparticles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to bring the concentration within the analytical range of the chosen quantification method.

-

Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the concentration of this compound. Alternatively, if the solvent system allows, titration with a standardized base can be used.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or molarity (mol/L).

-

Visualizations

Synthesis of this compound via Guerbet Reaction

This compound can be synthesized through the Guerbet reaction, which involves the dimerization of an alcohol.[2] The process typically starts with a Guerbet alcohol, which is then oxidized to the corresponding aldehyde and subsequently to the carboxylic acid.[2]

References

- 1. This compound | 27610-92-0 | FB170864 | Biosynth [biosynth.com]

- 2. DE10232458A1 - Production of Guerbet acids comprises reaction of a Guerbet alcohol in the presence of a dehydrogenation catalyst to form a Guerbet aldehyde followed by oxidation with oxygen or an oxygen-containing gas - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Butyloctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-butyloctanoic acid, a branched-chain fatty acid. While information on its natural occurrence is not available in current scientific literature, this document consolidates available data on its chemical and physical properties, safety and handling protocols, and known industrial applications. This guide serves as a foundational resource for professionals requiring detailed information on this compound for research, development, or safety assessment purposes.

Introduction

This compound, with the CAS number 27610-92-0, is a C12 branched-chain fatty acid.[1][2][3][4][5] Unlike straight-chain fatty acids, which are abundant in nature, the specific natural sourcing of this compound is not documented. However, the broader class of branched-chain fatty acids (BCFAs) is known to occur in various natural sources, including ruminant milk and meat, certain fish, and fermented foods.[6][7][8] BCFAs are often synthesized by microorganisms.[7][9] This guide focuses on the known characteristics of this compound itself.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | α-Butylcaprylic acid, Isocarb 12 acid | [4] |

| CAS Number | 27610-92-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₂₄O₂ | [1][2][3][4] |

| Molecular Weight | 200.32 g/mol | [1][2][4] |

| Appearance | Colorless liquid/oil | [3][5] |

| Density | 0.887 g/mL at 25 °C | [1][5] |

| Boiling Point | 230 °C | [5] |

| Flash Point | 113 °C (closed cup) | [1] |

| Water Solubility | 2.2 mg/L at 20 °C | [5] |

| pKa | 4.82 ± 0.40 (Predicted) | [3][5] |

Natural Occurrence and Biosynthesis

Extensive searches of scientific literature and chemical databases did not yield any specific information on the natural occurrence or biosynthetic pathway of this compound in any plant, animal, or microorganism. While branched-chain fatty acids are found in nature, often as products of bacterial metabolism, the specific presence of this compound has not been reported.

To provide a conceptual framework, a general classification of fatty acids is illustrated below.

Caption: General classification of fatty acids.

Experimental Protocols: Safety and Handling

Due to the absence of literature on its extraction from natural sources, this section details the necessary safety protocols for handling this compound in a laboratory setting, based on its known hazard profile.

4.1 Hazard Identification

This compound is classified with the following hazards:

4.2 Recommended Handling Procedures

The following workflow should be followed when handling this compound to minimize exposure and ensure safety.

Caption: Safe handling workflow for this compound.

4.3 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and, if necessary, an apron or full-body suit.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a suitable respirator should be used.

Known Applications

The primary documented applications of this compound are in the industrial sector.

-

Cosmetics and Personal Care: It is used as a surfactant, cleansing agent, and emulsifying agent in cosmetic formulations.[4]

-

Detergents: It is used as a monomer in the preparation of detergent compositions, where it can act as an additive to enhance viscosity and foam stability.[1]

Conclusion

This compound is a branched-chain fatty acid with established chemical properties and industrial uses. A significant gap in the scientific literature exists regarding its natural occurrence and biosynthesis. Future research could explore microbial sources, particularly bacteria known to produce other branched-chain fatty acids, as potential producers of this compound. For professionals working with this compound, adherence to strict safety protocols is essential due to its irritant properties. This guide provides a current and comprehensive summary of the available technical data for this compound.

References

- 1. This compound | 27610-92-0 | FB170864 | Biosynth [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C12H24O2 | CID 33970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 27610-92-0 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Branched chain fatty acids | Cyberlipid [cyberlipid.gerli.com]

The Enigmatic Role of 2-Butyloctanoic Acid in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyloctanoic acid, a C12 branched-chain fatty acid, remains a largely uncharacterized molecule within the realm of microbial metabolism. Despite a dearth of direct research, its structural similarity to well-studied short-chain fatty acids (SCFAs) and other branched-chain fatty acids (BCFAs) allows for informed predictions regarding its potential biological activities. This technical guide synthesizes the current understanding of related fatty acids to extrapolate the putative roles of this compound in microbial processes. Drawing on data from analogues such as butyric acid and octanoic acid, we explore its potential as an antimicrobial and anti-biofilm agent, its likely influence on bacterial membrane dynamics, and its predicted interference with cell-to-cell communication. This document provides a comprehensive overview of relevant experimental protocols and quantitative data from analogous compounds, offering a foundational resource for future investigations into the specific functions of this compound.

Introduction: The Untapped Potential of a Branched-Chain Fatty Acid

Fatty acids are fundamental to microbial life, serving as essential components of cell membranes, energy sources, and signaling molecules.[1] Branched-chain fatty acids (BCFAs), in particular, play a crucial role in modulating membrane fluidity, especially in Gram-positive bacteria, enabling adaptation to environmental stressors.[2][3] While the metabolic implications of many SCFAs and BCFAs are well-documented, this compound remains an enigmatic outlier, with its primary characterization limited to chemical supplier databases.[4][5]

This guide aims to bridge this knowledge gap by providing a comprehensive technical overview of the predicted role of this compound in microbial metabolism. By examining the established functions of its structural components—a butyryl group and an octanoyl backbone—and other BCFAs, we can construct a hypothetical framework for its biological activity. This document is intended to serve as a foundational resource for researchers, providing the necessary theoretical background, quantitative data from analogous compounds, and detailed experimental protocols to stimulate and guide future research into this promising molecule.

Predicted Antimicrobial and Anti-Biofilm Activity

Based on the known properties of its constituent parts and similar molecules, this compound is predicted to exhibit significant antimicrobial and anti-biofilm properties.

Antimicrobial Effects

Octanoic acid, a medium-chain fatty acid, is known to possess broad-spectrum antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.[6][7] Its primary mechanism of action is believed to be the disruption of the bacterial cell membrane.[6] Similarly, butyric acid has demonstrated antibacterial effects against both Gram-negative and Gram-positive bacteria.[8] The combination of these moieties in this compound suggests a potent antimicrobial potential.

Table 1: Minimum Inhibitory Concentrations (MIC) of Structurally Related Fatty Acids against Various Bacteria

| Fatty Acid | Bacterial Species | MIC (mM) | Reference |

| Octanoic Acid | Staphylococcus aureus | >3.13 | [6][9] |

| Octanoic Acid | Escherichia coli | - | [10] |

| Butyric Acid | Salmonella Typhimurium | 2 | [11] |

| Propionic Acid | Salmonella Typhimurium | 2 | [11] |

Note: Data for this compound is not currently available. Values are for analogous compounds to provide a predictive baseline.

Biofilm Inhibition

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Fatty acids have emerged as promising anti-biofilm molecules. Octanoic acid has been shown to effectively inhibit biofilm formation by S. aureus at concentrations that do not inhibit planktonic growth.[6][9] Butyrate and propionate (B1217596) have also demonstrated the ability to inhibit biofilm formation in Salmonella Typhimurium.[11] It is therefore highly probable that this compound will also interfere with biofilm development.

Table 2: Biofilm Inhibition Data for Structurally Related Fatty Acids

| Fatty Acid | Bacterial Species | Concentration | % Inhibition | Reference |

| Octanoic Acid | Staphylococcus aureus | 3.13 mM | >50% | [6][9] |

| Butyrate | Salmonella Typhimurium | 2 mg/mL | ~45% | [11] |

| Propionate | Salmonella Typhimurium | 2 mg/mL | ~28% | [11] |

Note: Data for this compound is not currently available. Values are for analogous compounds.

Predicted Role in Microbial Physiology

Beyond direct antimicrobial action, this compound is likely to influence fundamental aspects of microbial physiology, including membrane structure and intercellular signaling.

Modulation of Cell Membrane Fluidity

A key function of BCFAs in bacteria is the regulation of cell membrane fluidity.[2][3] The branched structure of these fatty acids disrupts the tight packing of the lipid bilayer, thereby increasing membrane fluidity. This is a critical adaptation mechanism for bacteria facing environmental stresses such as temperature changes. It is plausible that microbial cells could incorporate exogenous this compound into their membranes, or that its presence could influence the endogenous synthesis of other BCFAs, thereby altering membrane properties.

Interference with Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes such as virulence and biofilm formation.[12] Fatty acids are increasingly recognized as signaling molecules in these pathways. For instance, cis-2-decenoic acid, a fatty acid signaling molecule, can influence biofilm dispersion.[13] Given the structural similarities, this compound could potentially act as a competitive inhibitor for QS receptors or interfere with the synthesis of autoinducer molecules.

Experimental Protocols

The following section details established methodologies for investigating the biological activities of fatty acids in microbes. These protocols are directly applicable to the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits visible microbial growth.

Caption: Workflow for quantifying biofilm inhibition using crystal violet.

Analysis of Cellular Fatty Acid Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing the fatty acid profile of bacterial cells after derivatization to fatty acid methyl esters (FAMEs).

Workflow for GC-MS Analysis of Fatty Acids

Caption: Workflow for GC-MS analysis of cellular fatty acids.

Predicted Signaling Pathways

While no signaling pathways are known to directly involve this compound, we can predict its potential interactions based on pathways affected by other fatty acids.

Putative Interaction with Fatty Acid Biosynthesis Regulation

In many bacteria, fatty acid synthesis (FASII) and degradation (β-oxidation) are tightly regulated. [1]For instance, in E. coli, the FadR protein acts as a repressor of the fad genes (β-oxidation) and an activator of fab genes (biosynthesis). Long-chain acyl-CoAs can bind to FadR, relieving its repression of the fad regulon. It is conceivable that 2-butyloctanoyl-CoA could interact with such regulatory proteins, thereby influencing the overall fatty acid metabolism of the cell.

Predicted Interaction with Fatty Acid Regulation

Caption: Predicted interaction of 2-butyloctanoyl-CoA with FadR.

Conclusion and Future Directions

This compound represents a promising but underexplored molecule in microbial metabolism. Based on the activities of its structural analogues, it is predicted to possess significant antimicrobial and anti-biofilm properties, and to influence key physiological processes such as membrane fluidity and quorum sensing. The experimental protocols detailed in this guide provide a clear roadmap for validating these predictions. Future research should focus on the synthesis and purification of this compound to enable direct testing of its biological activities. Quantitative studies to determine its MIC against a broad panel of pathogenic bacteria, its efficacy in preventing and dispersing biofilms, and its impact on the microbial membrane and signaling pathways will be crucial in elucidating its precise role and potential applications in drug development and biotechnology.

References

- 1. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

- 2. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [en.bio-protocol.org]

- 3. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. newprairiepress.org [newprairiepress.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 10. Characterization of Bacterial Membrane Fatty Acid Profiles for Biofilm Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform - PMC [pmc.ncbi.nlm.nih.gov]

2-Butyloctanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Branched-Chain Fatty Acid with Emerging Potential

Abstract

2-Butyloctanoic acid, a C12 branched-chain fatty acid (BCFA), is a synthetic compound with established applications in the cosmetics and industrial sectors. While its primary use has been as a surfactant, emulsifier, and cleansing agent, emerging research and the biological activities of structurally related fatty acids suggest a potential for broader applications in pharmacology and drug development. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, synthesis, and known biological effects. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in exploring the therapeutic potential of this and other branched-chain fatty acids. This document summarizes key quantitative data in structured tables, outlines potential experimental protocols based on related research, and visualizes hypothetical signaling pathways and experimental workflows to stimulate further investigation.

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more alkyl branches on the carbon chain.[1] While less common than their straight-chain counterparts, BCFAs are integral components of biological systems and are found in various natural sources, including bacteria, dairy products, and the vernix caseosa of human infants.[1] BCFAs are known to play roles in modulating cell membrane fluidity, and recent studies have highlighted their potential bioactivity, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.

This compound (CAS 27610-92-0), also known as α-butylcaprylic acid, is a synthetic BCFA that has primarily been utilized for its surfactant and emulsifying properties in the cosmetics industry.[2][3] However, its structural similarity to other biologically active fatty acids, such as the short-chain fatty acid butyrate, warrants a closer examination of its potential pharmacological effects. This guide aims to bridge the existing knowledge gap and provide a detailed technical resource for the scientific community.

Physicochemical Properties

This compound is a colorless, oily liquid at room temperature.[4][5] Its branched structure imparts distinct physical properties compared to its linear isomer, lauric acid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₄O₂ | [6] |

| Molecular Weight | 200.32 g/mol | [6] |

| CAS Number | 27610-92-0 | [7] |

| Appearance | Colorless liquid | [4][5] |

| Boiling Point | 230 °C | [8] |

| Density | 0.887 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.438 | [8] |

| Water Solubility | 2.2 mg/L at 20 °C | [4] |

| pKa | ~4.82 (Predicted) | [2] |

| LogP | 4.3 (Predicted) | [1] |

Synthesis and Manufacturing

This compound is produced synthetically.[3] While specific proprietary manufacturing processes may vary, a general synthetic route can be inferred from standard organic chemistry principles. One potential laboratory-scale synthesis is outlined below.

General Synthesis Workflow

A plausible synthetic route for this compound is the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation.

References

- 1. This compound | C12H24O2 | CID 33970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. This compound CAS#: 27610-92-0 [m.chemicalbook.com]

- 5. This compound | 27610-92-0 [chemicalbook.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. scbt.com [scbt.com]

- 8. 2-丁基辛酸 96% | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Enigmatic Profile of 2-Butyloctanoic Acid: A Technical Overview of Its Known Properties and Inferred Biological Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current understanding of 2-butyloctanoic acid, a branched-chain fatty acid. A comprehensive review of publicly available scientific literature reveals a significant gap in the knowledge regarding its specific biological activities. While its industrial and cosmetic applications are documented, its pharmacological and physiological effects remain largely unexplored. This document summarizes the available data on this compound and provides a speculative outlook on its potential biological activities based on the known functions of structurally related short- and medium-chain fatty acids (SCFAs and MCFAs).

Chemical and Physical Properties

This compound, with the chemical formula C₁₂H₂₄O₂, is a colorless liquid.[1] Its chemical structure features a butyl group at the alpha-position of octanoic acid. Key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Weight | 200.32 g/mol | [2] |

| Boiling Point | 230 °C | [3] |

| Density | 0.887 g/mL at 25 °C | [3] |

| Flash Point | 113 °C | [3] |

| Water Solubility | 6.746 mg/L at 25 °C (estimated) | [4] |

Known Applications

Currently, the documented applications of this compound are primarily in the industrial and cosmetic sectors. It is utilized as a surfactant, cleansing agent, and emulsifier in cosmetic formulations.[5] In industrial settings, it has been mentioned as a catalyst in the Fenton and photo-Fenton oxidation processes for treating textile effluents.[1][6]

Toxicological Profile

Toxicological data for this compound is limited but suggests potential for irritation. The Globally Harmonised System of Classification and Labelling of Chemicals (GHS) indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[2][7] A summary of available toxicological endpoints is presented in Table 2.

| Toxicity Endpoint | Species | Route | Result | Reference |

| Acute Dermal Irritation | Rabbit | Dermal | Irritant | [8] |

| Acute Eye Irritation | Rabbit | Ocular | Irritant | [8] |

| Acute Toxicity | Rat | Oral | LD > 1000 mg/kg | [3][4] |

| Acute Toxicity | Rat | Intraperitoneal | LDLo 450 mg/kg | [4] |

Potential Biological Activity: An Extrapolation from Related Fatty Acids

Disclaimer: The following section discusses the known biological activities of other short- and medium-chain fatty acids. This information is provided for contextual and speculative purposes only. There is currently no direct scientific evidence to suggest that this compound exhibits these activities. Further research is required to determine the specific biological profile of this compound.

Short- and medium-chain fatty acids are known to play significant roles in various physiological and pathological processes. These molecules can act as signaling molecules and energy sources.

Potential Antimicrobial Effects

Various SCFAs and MCFAs have demonstrated antimicrobial activity against a range of microorganisms, including those found in the oral cavity and on the skin.[9][10] The mechanism of action often involves the disruption of bacterial cell membranes.[10] Given its fatty acid structure, it is plausible that this compound could possess some antimicrobial properties, though this remains to be experimentally verified.

Potential Anti-inflammatory and Immunomodulatory Effects

Butyrate (B1204436), a well-studied SCFA, is known for its potent anti-inflammatory properties, primarily through the inhibition of histone deacetylases (HDACs) and the suppression of the NF-κB signaling pathway.[11] Other fatty acids have also been investigated for their anti-inflammatory potential.[12][13] Whether the branched structure of this compound influences such activities is an open question for future research.

Potential Metabolic Effects

SCFAs are important players in host metabolism. Butyrate, for instance, is a primary energy source for colonocytes and has been implicated in the regulation of obesity and insulin (B600854) sensitivity.[14] Medium-chain fatty acids like octanoic and decanoic acid can be metabolized in the brain and have been studied for their effects on cellular metabolism, including the citric acid cycle and fatty acid synthesis.[15][16][17] The metabolic fate and effects of this compound are currently unknown.

Hypothetical Signaling Pathway

Due to the lack of specific data for this compound, we present a generalized diagram of a known signaling pathway for the short-chain fatty acid butyrate as a speculative illustration of how a fatty acid could exert biological effects.

Caption: Hypothetical signaling of an SCFA like butyrate, not this compound.

Experimental Protocols

A thorough search of scientific databases did not yield any specific experimental protocols for investigating the biological activity of this compound. Researchers interested in studying this compound would need to adapt existing protocols for other fatty acids. For example, antimicrobial activity could be assessed using standard broth microdilution or agar (B569324) diffusion assays.[9] Anti-inflammatory effects could be investigated in vitro using cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), measuring markers such as nitric oxide, prostaglandin (B15479496) E2, and pro-inflammatory cytokines.[18]

Conclusion and Future Directions

The biological activity of this compound remains a nascent field of study. While its chemical properties and some toxicological data are available, there is a clear lack of research into its pharmacological effects. Based on the activities of structurally similar fatty acids, it is plausible that this compound may possess antimicrobial, anti-inflammatory, and metabolic modulatory properties. However, this is purely speculative and requires rigorous experimental validation.

Future research should focus on:

-

In vitro screening: Assessing the antimicrobial activity against a panel of relevant microbes, evaluating anti-inflammatory effects in appropriate cell models, and investigating its impact on cellular metabolism.

-

Mechanism of action studies: If any biological activity is identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways.

-

In vivo studies: Following promising in vitro results, preclinical studies in animal models would be necessary to understand its physiological effects, pharmacokinetics, and safety profile.

The exploration of this compound's biological potential could open new avenues for therapeutic development, particularly in the fields of infectious diseases, inflammatory conditions, and metabolic disorders.

References

- 1. This compound | 27610-92-0 [chemicalbook.com]

- 2. This compound | C12H24O2 | CID 33970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:27610-92-0 | Chemsrc [chemsrc.com]

- 4. butyl octanoic acid, 27610-92-0 [thegoodscentscompany.com]

- 5. cosmileeurope.eu [cosmileeurope.eu]

- 6. Cas 27610-92-0,this compound | lookchem [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluating the anti-inflammatory and antioxidant efficacy of complementary and alternative medicines (CAM) used for management of inflammatory bowel disease: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]

- 17. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antioxidant and Anti-inflammatory Activities of Butanol Extract of Melaleuca leucadendron L - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 2-Butyloctanoic Acid: A Technical Guide

Introduction

2-Butyloctanoic acid, a C12 branched-chain fatty acid, has carved a niche in various industrial applications, primarily owing to its unique physical and chemical properties. This technical guide delves into the discovery, historical context, and synthesis of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and key experimental methodologies. While direct historical accounts of the specific isolation or synthesis of this compound are scarce, its discovery is intrinsically linked to the pioneering work of French chemist Marcel Guerbet and the reaction that bears his name.

Historical Context: The Guerbet Reaction

The genesis of this compound can be traced back to the late 19th century with the discovery of the Guerbet reaction. In 1899, Marcel Guerbet reported a self-condensation reaction of primary alcohols at elevated temperatures in the presence of a catalyst, leading to the formation of β-alkylated dimer alcohols, which are now known as Guerbet alcohols.[1] This reaction was a significant advancement in organic synthesis, providing a method to produce higher molecular weight, branched-chain alcohols from simpler starting materials.

Guerbet acids, including this compound, are direct derivatives of Guerbet alcohols, typically formed through the oxidation of the corresponding Guerbet alcohol. Therefore, the "discovery" of this compound is not a singular event but rather a logical extension of the discovery and development of the Guerbet reaction. The primary alcohol precursor to this compound is 2-butyloctanol, which is synthesized via the Guerbet condensation of n-hexanol.

Physicochemical Properties

This compound is a colorless liquid with properties that make it suitable for a variety of applications, including as a surfactant, cleansing agent, and emulsifier in cosmetics and detergents.[2][3] Its branched structure contributes to a lower melting point and viscosity compared to its linear isomer, lauric acid.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₂ | |

| Molecular Weight | 200.32 g/mol | [4] |

| CAS Number | 27610-92-0 | [4] |

| Boiling Point | 230 °C (lit.) | |

| Density | 0.887 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.438 (lit.) | [5] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the Guerbet condensation of n-hexanol to form 2-butyloctanol, followed by the oxidation of this alcohol to the corresponding carboxylic acid.

Experimental Protocol: Guerbet Condensation of n-Hexanol to 2-Butyloctanol (Generalized)

This protocol is a generalized representation based on the principles of the Guerbet reaction. Specific conditions can be optimized for yield and purity.

Materials:

-

n-Hexanol

-

Sodium hexoxide (or sodium metal to be reacted with n-hexanol in situ)

-

Dehydrogenation catalyst (e.g., Raney nickel, copper chromite)

-

Inert solvent (optional, high-boiling point hydrocarbon)

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser with a Dean-Stark trap to remove water.

-

Nitrogen or Argon source for inert atmosphere.

Procedure:

-

The reaction vessel is charged with n-hexanol and the dehydrogenation catalyst.

-

A catalytic amount of sodium hexoxide is added as the condensation catalyst.

-

The mixture is heated under an inert atmosphere with vigorous stirring to a temperature typically ranging from 180 to 220 °C.

-

The reaction is refluxed, and the water formed during the condensation is continuously removed using a Dean-Stark trap.

-

The progress of the reaction is monitored by analyzing aliquots (e.g., by gas chromatography) for the disappearance of n-hexanol and the appearance of 2-butyloctanol.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The catalyst is removed by filtration.

-

The crude product is then purified by fractional distillation under reduced pressure to isolate 2-butyloctanol.

Experimental Protocol: Oxidation of 2-Butyloctanol to this compound (Generalized)

Materials:

-

2-Butyloctanol

-

Oxidizing agent (e.g., potassium permanganate (B83412), Jones reagent, or catalytic oxidation with air/oxygen in the presence of a suitable catalyst)

-

Appropriate solvent (e.g., acetone (B3395972), water, or a biphasic system)

-

Acid or base for pH adjustment and workup (e.g., sulfuric acid, sodium hydroxide)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

Procedure (using Potassium Permanganate):

-

2-Butyloctanol is dissolved in a suitable solvent like acetone or a mixture of t-butanol and water.

-

The solution is cooled in an ice bath.

-

A solution of potassium permanganate in water is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the mixture is stirred at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.

-

The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite) to destroy any excess permanganate.

-

The manganese dioxide precipitate is removed by filtration.

-

The filtrate is acidified with a mineral acid (e.g., H₂SO₄) to protonate the carboxylate.

-

The aqueous solution is extracted multiple times with an organic solvent (e.g., diethyl ether).

-